molecular formula C20H23FN2O4S B2693451 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1105223-66-2

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2693451
CAS No.: 1105223-66-2
M. Wt: 406.47
InChI Key: VQGRZRXTBQDANX-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 4-fluorophenylsulfonyl group and an acetamide moiety linked to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Linking the 3-Methoxyphenyl Group: The final step involves coupling the acetamide intermediate with 3-methoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions may target the sulfonyl group or the acetamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl or acetamide groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in synthetic organic chemistry.

Biology

Biologically, the compound may be studied for its interactions with various biomolecules. Its structure suggests potential activity as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide could be explored for therapeutic applications. Its structural features are reminiscent of pharmacophores found in drugs targeting neurological or inflammatory pathways.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and acetamide groups might facilitate binding to active sites, while the aromatic rings could engage in π-π interactions or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide
  • 2-(1-((4-Methylphenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound potentially more effective in its applications.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGRZRXTBQDANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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